1H-Benzimidazole, 2-methyl-4,6-dinitro-
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Overview
Description
1H-Benzimidazole, 2-methyl-4,6-dinitro- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific fields. The compound 1H-Benzimidazole, 2-methyl-4,6-dinitro- is characterized by the presence of two nitro groups at the 4 and 6 positions and a methyl group at the 2 position on the benzimidazole ring.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-methyl-4,6-dinitro- typically involves the nitration of 2-methylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial production methods for benzimidazole derivatives often involve the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration . The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
1H-Benzimidazole, 2-methyl-4,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole, 2-methyl-4,6-dinitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-methyl-4,6-dinitro- involves its interaction with biological macromolecules. The nitro groups can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to antimicrobial effects . The compound’s ability to inhibit the synthesis of nucleic acids and proteins is a key factor in its biological activity.
Comparison with Similar Compounds
1H-Benzimidazole, 2-methyl-4,6-dinitro- can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Lacks the nitro groups and has different chemical reactivity and biological activity.
4,6-Dinitrobenzimidazole: Lacks the methyl group and has distinct properties.
1H-Benzimidazole, 2-methyl-: Lacks the nitro groups and exhibits different chemical and biological behavior.
Properties
CAS No. |
92303-12-3 |
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Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-methyl-4,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6N4O4/c1-4-9-6-2-5(11(13)14)3-7(12(15)16)8(6)10-4/h2-3H,1H3,(H,9,10) |
InChI Key |
GQIQKYVQFNHIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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